[1-(4-Fluorophenyl)cyclopropyl]methanamine
Overview
Description
[1-(4-Fluorophenyl)cyclopropyl]methanamine: is an organic compound with the molecular formula C10H12FN It is a cyclopropyl derivative with a fluorophenyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Fluorophenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Fluorophenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and fluorophenyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the cyclopropyl ring may influence the compound’s stability and reactivity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [1-(4-Chloro-3-fluorophenyl)cyclopropyl]methanamine
- [1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine
- [4-Fluoro-3-isopropylphenyl]methanamine
Comparison: Compared to similar compounds, [1-(4-Fluorophenyl)cyclopropyl]methanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the cyclopropyl group. These structural features can influence its chemical reactivity, biological activity, and potential applications. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group can affect the compound’s overall conformation and interaction with targets.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUFNBWJGVYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602562 | |
Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-46-0 | |
Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-fluorophenyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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